(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic compound characterized by the presence of an oxadiazole ring, which includes nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of 163.61 g/mol. This compound is classified as an organic nitrogen-containing compound and has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can be achieved through several methods, primarily involving the cyclization of hydrazides or the reaction of amidines with nitriles. A common synthetic route involves heating the reactants in the presence of hydrochloric acid as a catalyst to facilitate the formation of the oxadiazole ring.
One effective synthesis method includes the reaction of ethyl hydrazinecarboxylate with an appropriate carbonyl compound under acidic conditions. The process typically requires precise control over temperature and reaction time to ensure high yield and purity. For example, a reported method involves heating a mixture of the starting materials in polyphosphoric acid, achieving yields as high as 87% after purification steps such as recrystallization from ethanol .
The compound's InChI (International Chemical Identifier) is InChI=1S/C5H9N3O.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
, and its InChI Key is TWXCJSIMFSNTIQ-UHFFFAOYSA-N
. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structure, showing characteristic peaks corresponding to aromatic protons and functional groups.
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can participate in various chemical reactions including:
Each type of reaction requires specific conditions:
The mechanism of action for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with biological targets. Preliminary studies suggest it may exhibit antimicrobial activity through disruption of cellular processes in bacteria and fungi. The exact pathways are still under investigation but may involve interference with nucleic acid synthesis or cell wall integrity.
The compound appears as a grey crystalline powder that is insoluble in water but soluble in organic solvents such as dimethylformamide and methanol. Its melting point and boiling point details are not extensively documented but are critical for practical applications.
Key chemical properties include:
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride has several notable applications:
Alternatively, phosphorus oxychloride (POCl₃)-mediated cyclization provides a lower-temperature pathway (reflux conditions). This method requires pre-formation of the diacylhydrazide intermediate from ethyl carbazate and β-benzoyl propionic acid derivatives, followed by POCl₃-induced ring closure at 80-100°C for 6-7 hours [3]. While this approach offers superior functional group tolerance for sensitive substrates, it necessitates additional purification steps and generates stoichiometric phosphorous waste, impacting process greenness. Recent advances include iodine-catalyzed oxidative cyclizations and photoredox-mediated cascade cyclizations, which enable milder conditions (room temperature to 60°C) and improved sustainability profiles through reduced energy consumption and elimination of strong dehydrating agents [2].
Table 1: Cyclocondensation Methods for 1,3,4-Oxadiazole Synthesis
Method | Reagents/Conditions | Temperature | Reaction Time | Key Advantages |
---|---|---|---|---|
Polyphosphoric Acid (PPA) | PPA, stoichiometric hydrazide/amino acid | 120-160°C | 12-14 hours | One-pot synthesis, high yields |
POCl₃ Cyclization | POCl₃, diacylhydrazide precursor | 80-100°C | 6-7 hours | Broad functional group tolerance |
I₂/K₂CO₃ Oxidative | I₂, K₂CO₃, hydrazone substrate | RT-60°C | 3-5 hours | Mild conditions, transition metal-free |
Photoredox Catalysis | Acridinium/cobaloxime, light | RT | 8-12 hours | Oxidant-free, H₂ as sole byproduct |
Introduction of the 5-ethyl substituent employs strategic carbon chain engineering at the ketone or hydrazide precursor stage. The most efficient route utilizes β-ketocarboxylic acid derivatives bearing ethyl groups, where cyclization directly incorporates the alkyl chain into the oxadiazole architecture. Specifically, 2-ethylacetoacetate or 3-oxopentanoic acid derivatives undergo condensation with hydrazides to form diacylhydrazines that cyclize to 5-ethyl oxadiazoles [3]. This approach leverages the inherent reactivity of β-keto esters, where the ethyl group becomes strategically positioned at C5 during ring formation.
Alternative late-stage alkylation faces significant challenges due to the electron-deficient nature of the oxadiazole ring. While direct C-H functionalization at the 5-position is theoretically possible, the reaction suffers from poor regioselectivity and competing N-alkylation. Transition metal-catalyzed approaches using palladium/copper complexes with ethyl halides have demonstrated limited success (<30% yield) with significant dimerization byproducts [3]. Consequently, precursor-controlled ethyl incorporation remains the industrially preferred methodology. Recent advances in radical alkylation using diethylzinc/peroxide systems show promising regioselectivity (85:15 C5:N4 ratio) but require extensive optimization for scalability [2].
Conversion of the free base (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine to its hydrochloride salt significantly modifies its physicochemical properties. Salt formation is typically achieved by treating the free base in anhydrous organic solvents (acetone, ethyl acetate, or 2-propanol) with hydrogen chloride gas or concentrated HCl solution, followed by antisolvent crystallization [4] [5]. Critical process parameters include strict moisture control (to prevent disproportionation), stoichiometric equivalence (1:1 acid:base ratio), and controlled addition rates to avoid amorphous precipitation.
The hydrochloride salt demonstrates markedly improved aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), enhancing formulation flexibility for biological testing [1]. Thermal analysis reveals exceptional stability, with decomposition onset temperatures exceeding 240°C (DSC/TGA), significantly higher than carboxylic acid salts like citrate or malonate [4]. This thermal resilience is attributed to the strong ion-dipole interactions within the crystalline lattice, as confirmed by single-crystal X-ray studies of analogous oxadiazolylmethanamine hydrochlorides [4].
Hygroscopicity assessments indicate low moisture uptake (<0.5% w/w at 75% RH), reducing processing challenges during pharmaceutical development. The crystalline structure remains intact during accelerated stability testing (40°C/75% RH for 6 months), with no detectable potency loss or polymorphic transitions [4]. These properties collectively position the hydrochloride salt as the optimal form for long-term storage and handling.
Table 2: Physicochemical Properties of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride vs. Free Base
Property | Hydrochloride Salt | Free Base |
---|---|---|
Molecular Weight | 163.6 g/mol [1] | 128.1 g/mol (calculated) |
Aqueous Solubility | >50 mg/mL | <5 mg/mL |
Decomposition Point | >240°C | 180-185°C |
Hygroscopicity (40°C/75% RH) | <0.5% w/w weight gain | 2.1% w/w weight gain |
Crystalline Form | Stable monoclinic crystals | Oily residue/low-melting solid |
Scalability assessments highlight the POCl₃ cyclization route as most amenable to kilogram-scale production, despite generating corrosive byproducts. This method achieves consistent 78-82% yields at pilot-plant scale (50 L reactors) with robust impurity control (<0.5% hydrazide intermediate remaining) [3]. Emerging photoredox and electrochemical methods show promise for sustainable manufacturing but currently lack large-scale validation. Solvent selection critically impacts crystallization efficiency, with 2-propanol/ethyl acetate mixtures (4:1 v/v) providing optimal crystal habit and filtration characteristics for the hydrochloride salt.
Table 3: Comparative Analysis of Synthetic Routes to (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride
Synthetic Route | Overall Yield | Purity | Scalability | Key Limitations |
---|---|---|---|---|
PPA Condensation | 85-87% [8] | 98.5% | Pilot scale (10 kg) | High viscosity, PPA removal challenges |
POCl₃ Cyclization | 78-82% [3] | 99.1% | Production scale (50 kg) | Corrosive reagents, phosphorous waste |
Protection/Cyclization/Deprotection | 52-58% | 99.3% | Laboratory scale | 5 steps, expensive coupling reagents |
I₂/K₂CO₃ Oxidative | 75-78% [2] | 97.8% | Bench scale | Iodine staining, limited substrate scope |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: